molecular formula C9H12N2S B096003 2,4-Dimethylphenylthiourea CAS No. 16738-20-8

2,4-Dimethylphenylthiourea

Cat. No. B096003
CAS RN: 16738-20-8
M. Wt: 180.27 g/mol
InChI Key: KAGLPYRXTCQWHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the use of starting materials that include thiophene or thiazole rings with various substituents. For example, the synthesis of dimethyl bithiophenedicarboxylates involves the coupling of thiophene rings and the introduction of ester groups . Similarly, the preparation of a dimeric organogold(I) species from a gold chloride precursor and a bis(dimethylamino)methylphenyl lithium derivative indicates the use of organometallic chemistry in the synthesis of complex molecules containing sulfur and nitrogen .

Molecular Structure Analysis

The molecular structures of related compounds are determined using X-ray crystallography, which reveals the geometry and conformation of the molecules. For instance, the crystal structure of a dimethylphenyl-substituted cyclobutyl thiazol compound shows a nonplanar conformation with strong intramolecular hydrogen bonding . The exact C2 symmetry and bond lengths in a tetraaza analogue of thiathiophthenes provide insights into the bonding characteristics of sulfur and nitrogen in these types of compounds .

Chemical Reactions Analysis

The reactivity of thiophene and thiazole derivatives can be quite varied. For example, the formation of [4+2] cycloadducts from a dimethylene dihydrothiophene indicates the potential for these compounds to participate in cycloaddition reactions . The reaction of a phosphinamine compound with elemental sulfur and selenium to form chalcogenides demonstrates the versatility of these compounds in forming new bonds with chalcogen elements .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For instance, the planar conformation of bithiophene dicarboxylates suggests low rotation barriers and potential electrostatic stabilization due to the proximity of carbonyl oxygen to the sulfur atom . The spectroscopic characterization of a dimethylphenyl-substituted thiazol compound provides information on vibrational frequencies and chemical shifts, which are important for understanding the electronic structure and reactivity .

Scientific Research Applications

  • Corrosion Inhibition : Ammonium (2,4-dimethylphenyl)-dithiocarbamate, related to 2,4-Dimethylphenylthiourea, has been investigated as a corrosion inhibitor against steel in acidic environments. It offers high inhibition efficiency due to its ability to adsorb on surfaces and its hydrophobicity provided by the methyl-functionalized benzene ring (Kıcır, Tansuğ, Erbil, & Tüken, 2016).

  • Peptide Sequencing : In micellar capillary electrophoresis, 2,4-Dimethylphenylthiourea appears as a side-product in the Edman degradation reaction used for protein sequencing. Its separation from phenylthiohydantoin amino acids is essential for accurate sequencing analysis (Chen, Waldron, Zhao, & Dovichi, 1994).

  • Agricultural Applications : Studies on 2,4-Dichlorophenoxyacetic acid resistance in soybeans (a related compound) demonstrate that soybeans transformed with aryloxyalkanoate dioxygenase-12 can tolerate 2,4-D applications without affecting yield components (Robinson, Simpson, & Johnson, 2015).

  • Synthetic Chemistry : Research has been conducted on the creation of novel compounds from 2,4-Dimethylphenol, which is structurally similar to 2,4-Dimethylphenylthiourea. This includes the synthesis of unique scaffolds and the study of their optical properties (Malkowsky et al., 2006; Mirion et al., 2015).

  • Environmental Science : The biodegradation of dimethylphenols, including 2,4-Dimethylphenol, by specific bacterial strains is a critical area of study for environmental remediation and pollution control (Ji et al., 2019).

  • Pharmaceutical Research : 2,4-Dimethylphenyl substituted semicarbazones have been synthesized and evaluated for their anticonvulsant activity and effects on gamma-aminobutyric acid levels in the brain, indicating potential pharmaceutical applications (Yogeeswari et al., 2006).

  • Electrochemical Applications : Studies on the electrochemical properties of compounds related to 2,4-Dimethylphenylthiourea, such as poly(3-methylthiophenes) synthesized from dimethylbithiophenes, offer insights into advanced materials for electronic and photonic applications (Arbizzani et al., 1992).

properties

IUPAC Name

(2,4-dimethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-6-3-4-8(7(2)5-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGLPYRXTCQWHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168282
Record name Thiourea, (2,4-dimethylphenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylphenylthiourea

CAS RN

16738-20-8
Record name N-(2,4-Dimethylphenyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16738-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, 2-thio-1-(2,4-xylyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016738208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiourea, (2,4-dimethylphenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,4-dimethylphenyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
IIKG Chandrasena - 2001 - mro.massey.ac.nz
This thesis aims to investigate the coordination modes, reactivity, spectroscopy and structures of bulky 1-benzoyl-3-(aryl) thioureas, with metals and nonmetals. The bulky ligand, l-…
Number of citations: 0 mro.massey.ac.nz
D Negoiu, V Circu, T Rosu… - REVISTA DE …, 1999 - … DATA SA CALEA PLEVNEI NR 139 …
Number of citations: 3

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